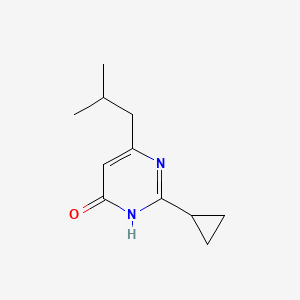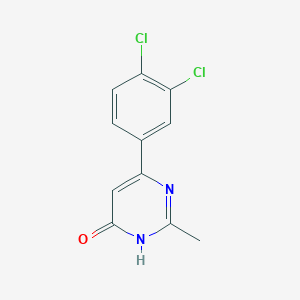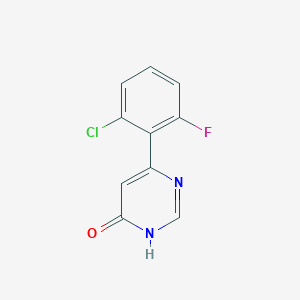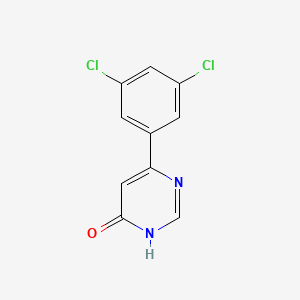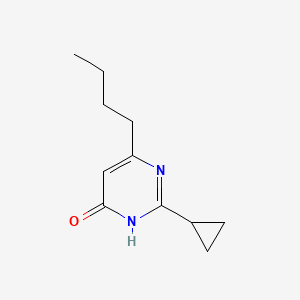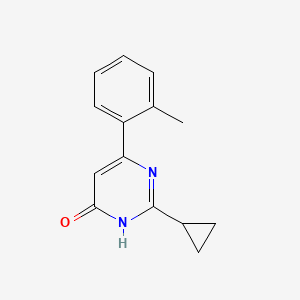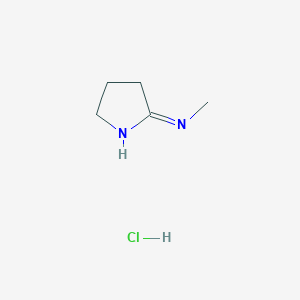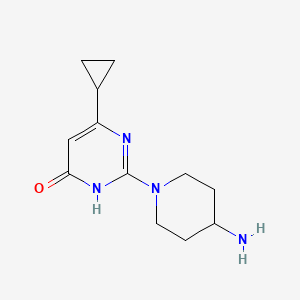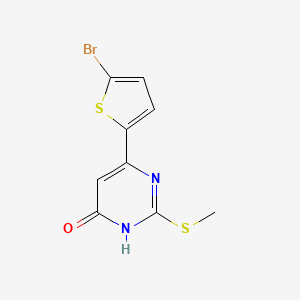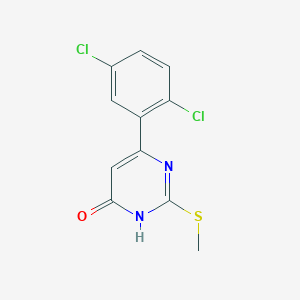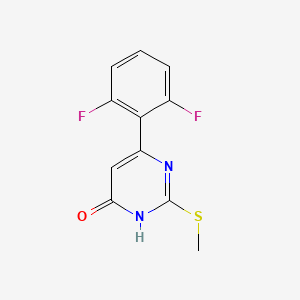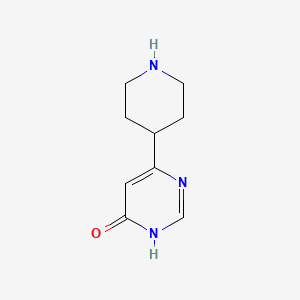![molecular formula C10H10Cl2N2O B1486884 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 1000932-85-3](/img/structure/B1486884.png)
2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazole ring substituted with a chloromethyl group and an ethan-1-ol group . The presence of two chlorine atoms indicates that this compound may exhibit interesting reactivity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzodiazoles are known to undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions at the benzylic position .Scientific Research Applications
Synthesis and Characterization
A wide range of synthetic methodologies has been developed to prepare derivatives of benzodiazole compounds. For instance, the synthesis of 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles and their further reaction with thio- and dithiophosphoric acids to form specific phosphates has been described, showcasing the versatility of these heterocycles in forming various chemical entities (Rufenacht, 1972). Additionally, the synthesis and characterization of novel Schiff base ligands and their metal complexes have been reported, highlighting the structural and binding aspects of these compounds with DNA and their potential for molecular docking studies (Guhathakurta et al., 2017).
Antibacterial and Antifungal Activities
New derivatives of the compound have been evaluated for their antibacterial and antifungal activities. For instance, novel derivatives synthesized from 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) showed significant antibacterial activity, as well as either low or moderate antifungal activity (Jarallah et al., 2019). This indicates the potential of these compounds in developing new antimicrobial agents.
Molecular Interactions and Solvent Effects
The influence of temperature and solvents on the molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives has been studied, providing insights into how changes in solvent and structural modifications affect Gibbs energy, enthalpy, and entropy of activation (Godhani et al., 2019). These studies are crucial for understanding the physicochemical properties and reactivity of such compounds.
Photophysical and Fluorescent Properties
Research has also been conducted on the synthesis of compounds with potential applications as fluorescent probes. For example, novel quinoline derivatives exhibiting blue-green fluorescence have been developed for potential use in imaging and sensing applications, highlighting the diverse utility of benzodiazole derivatives in materials science (Bodke et al., 2013).
Protective Effects in Biological Systems
Certain cognitive enhancers based on similar structural motifs have been studied for their protective effects against toxicity in astrocytes, suggesting a role in mitigating mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).
properties
IUPAC Name |
2-[5-chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-10-13-8-5-7(12)1-2-9(8)14(10)3-4-15/h1-2,5,15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDSBPLKVZYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219591 | |
| Record name | 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol | |
CAS RN |
1000932-85-3 | |
| Record name | 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(chloromethyl)-1H-benzimidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



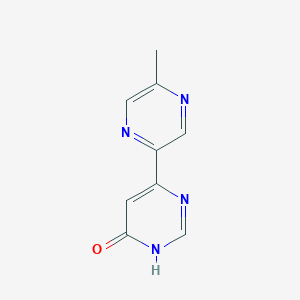
![1-Methyl-5-oxo-4,6,8,9-tetrahydro-5H-3-oxa-2,4,7-triaza-cyclopenta[a]naphthalene-7-carboxylicacidbenzylester](/img/structure/B1486804.png)
